molecular formula C8H7F4NO B13609948 (r)-2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol

(r)-2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol

Katalognummer: B13609948
Molekulargewicht: 209.14 g/mol
InChI-Schlüssel: PRNUMLVESTVYSK-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol is a fluorinated organic compound with significant potential in various scientific fields. The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol typically involves the reaction of 2,3,5,6-tetrafluorobenzaldehyde with a suitable amine source under controlled conditions. One common method is the reductive amination of 2,3,5,6-tetrafluorobenzaldehyde using an amine and a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .

Industrial Production Methods

Industrial production of ®-2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol may involve large-scale reductive amination processes using continuous flow reactors. This method ensures consistent product quality and high yield. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

®-2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of ®-2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This interaction can result in various biological effects, including inhibition or activation of specific pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol is unique due to the presence of four fluorine atoms on the phenyl ring, which significantly enhances its chemical stability and reactivity compared to other similar compounds. This unique structure makes it a valuable compound for various scientific and industrial applications .

Eigenschaften

Molekularformel

C8H7F4NO

Molekulargewicht

209.14 g/mol

IUPAC-Name

(2R)-2-amino-2-(2,3,5,6-tetrafluorophenyl)ethanol

InChI

InChI=1S/C8H7F4NO/c9-3-1-4(10)8(12)6(7(3)11)5(13)2-14/h1,5,14H,2,13H2/t5-/m0/s1

InChI-Schlüssel

PRNUMLVESTVYSK-YFKPBYRVSA-N

Isomerische SMILES

C1=C(C(=C(C(=C1F)F)[C@H](CO)N)F)F

Kanonische SMILES

C1=C(C(=C(C(=C1F)F)C(CO)N)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.